molecular formula C6H10O3 B2766495 4-Methoxybut-2-enoic acid methyl ester CAS No. 13168-99-5; 59424-95-2

4-Methoxybut-2-enoic acid methyl ester

Cat. No.: B2766495
CAS No.: 13168-99-5; 59424-95-2
M. Wt: 130.143
InChI Key: JMXSTMJTPSFRNI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybut-2-enoic acid methyl ester (CAS: 13168-99-5; 59424-95-2) is an α,β-unsaturated ester with the IUPAC name methyl (E)-4-methoxybut-2-enoate. Its structure features a conjugated double bond (C2–C3), a methoxy group at the C4 position, and a methyl ester group at the terminal carbonyl (Figure 1). The (E)-stereochemistry is confirmed by its InChI identifier (InChI=1/C6H10O3/c1-8-5-3-4-6(7)9-2/h3-4H,5H2,1-2H3/b4-3+) . This compound is a versatile intermediate in organic synthesis, particularly in Michael additions or Diels-Alder reactions, where its electron-deficient double bond enhances reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-4-methoxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-5-3-4-6(7)9-2/h3-4H,5H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXSTMJTPSFRNI-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13168-99-5
Record name methyl (2E)-4-methoxybut-2-enoate
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Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogous Compounds

Compound Name Substituents/Modifications Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Key Differences
This compound C4 methoxy, methyl ester Not reported C₆H₁₀O₃ 130.14 Reference compound
2-Hydroxy-4-(4-methoxy-phenyl)-4-oxo-but-2-enoic acid methyl ester C4 4-methoxyphenyl, C2 hydroxyl, C4 oxo 94–96 C₁₂H₁₂O₅ 236.22 Aromatic substitution; additional oxo/hydroxyl groups
Methyl (E)-4-chloro-3-methoxy-2-butenoate C4 chloro, C3 methoxy Not reported C₆H₉ClO₃ 164.59 Electronegative Cl substituent; altered substitution pattern
Ethyl 4-ethoxy-2-oxobut-3-enoate Ethyl ester, C4 ethoxy, C2 oxo Not reported C₈H₁₂O₅ 188.18 Ethyl ester; oxo group at C2
4-(4-Chloro-phenyl)-4-oxobut-2-enoic acid methyl ester C4 4-chlorophenyl, C4 oxo 109–111 C₁₁H₉ClO₄ 240.64 Aromatic chlorination; oxo group

Structural and Electronic Effects

  • Aromatic vs. Aliphatic Substituents: Compounds like 2-hydroxy-4-(4-methoxy-phenyl)-4-oxo-but-2-enoic acid methyl ester (12d) incorporate aromatic rings, increasing molecular weight and polarity compared to the aliphatic this compound. The aromatic derivatives exhibit higher melting points (e.g., 94–96°C for 12d vs. unreported for the target compound), likely due to enhanced intermolecular interactions (e.g., π-π stacking).
  • Electron-Withdrawing vs. In contrast, the methoxy group in the target compound donates electrons via resonance, moderating reactivity.
  • Ester Group Variations: Replacing the methyl ester with an ethyl group (e.g., ethyl 4-ethoxy-2-oxobut-3-enoate ) alters solubility and steric bulk. Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters.

Spectroscopic and Analytical Data

  • Mass Spectrometry :
    The target compound’s molecular ion ([M-H]⁻) would theoretically appear at m/z 129.06 (C₆H₉O₃⁻), distinct from aromatic analogs like 12d ([M-H]⁻ at m/z 235.07 ).

  • Thermal Properties: While the target compound’s melting point is unreported, aliphatic esters typically exhibit lower melting points than aromatic derivatives. For example, 4-(4-chloro-phenyl)-4-oxobut-2-enoic acid methyl ester (12g) melts at 109–111°C , whereas ethyl 4-ethoxy-2-oxobut-3-enoate is likely liquid at room temperature.

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